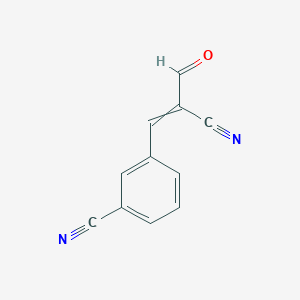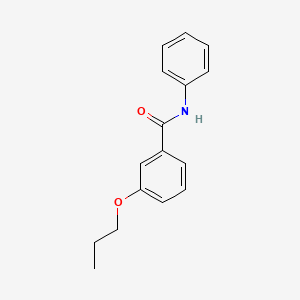
N-phenyl-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-propoxybenzamide is a chemical compound with the molecular formula C16H17NO2 It is an amide derivative that features a phenyl group attached to a benzamide structure with a propoxy substituent at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-propoxybenzoic acid.
Reduction: Formation of N-phenyl-3-propoxybenzylamine.
Substitution: Formation of various substituted N-phenyl-3-propoxybenzamides depending on the substituent introduced.
Applications De Recherche Scientifique
N-phenyl-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against enterovirus 71.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-phenyl-3-propoxybenzamide involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the replication of enterovirus 71 by binding to viral proteins and interfering with their function . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt viral replication makes it a promising candidate for further study.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylbenzamide: Lacks the propoxy substituent, making it less versatile in certain applications.
N-phenyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group, which can affect its reactivity and solubility.
N-phenyl-4-propoxybenzamide: The propoxy group is at the fourth position, leading to different steric and electronic effects.
Uniqueness
N-phenyl-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group at the third position enhances its solubility and reactivity, making it suitable for a wider range of applications compared to its analogs.
Propriétés
Numéro CAS |
625412-10-4 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-phenyl-3-propoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18) |
Clé InChI |
PPDHXMHYIISQMX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

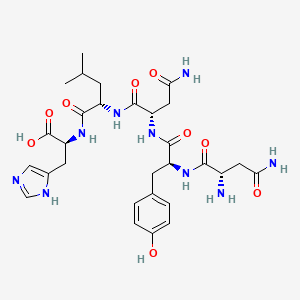
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
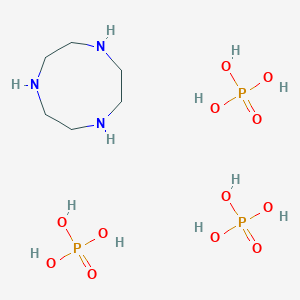
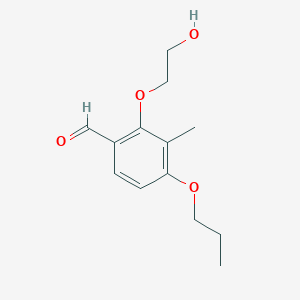
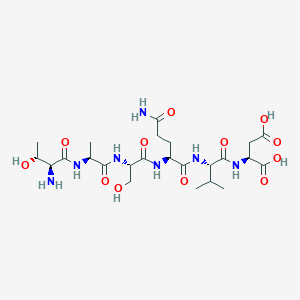
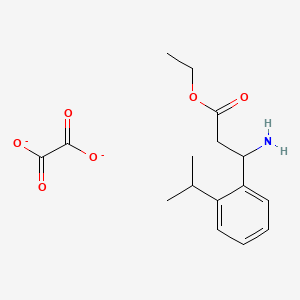

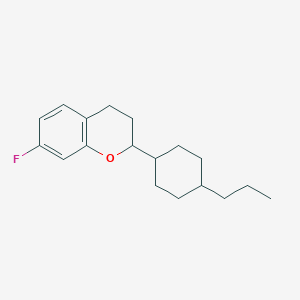
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
